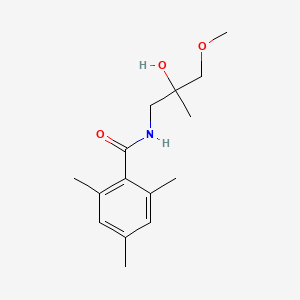

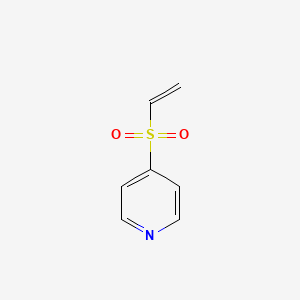

![molecular formula C9H14Cl2N4O B2788159 8-Methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride CAS No. 2138218-20-7](/img/structure/B2788159.png)

8-Methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . Synthetic approaches include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and more .Molecular Structure Analysis

The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail . For instance, the introduction of two aryl moieties on the adjacent positions 2 and 3 in imidazo[1,2-a]pyrimidine analogs selectively improved the inhibitory effects of the target derivatives against COX-2 activity .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .科学的研究の応用

Synthesis and Structure

The compound’s structure consists of a spiro-fused imidazo[1,2-a]pyrimidine ring system with an appended azetidine moiety. The presence of the azetidine ring opens up several possibilities for further functionalization, making it an interesting building block for synthetic chemistry .

Synthetic Strategies

(4+2) Cycloadditions: The title heterocycle can be synthesized via Diels–Alder chemistry, starting with nitroso compounds and conjugated dienes (or their equivalents). Various dienes, including dendralenes, borodienes, and sterically hindered dienes, have been employed. Additionally, chiral phosphoric acids have enabled highly regio-, diastereo-, and enantioselective approaches to 1,2-oxazines from carbamate-dienes and nitrosoarenes .

Tandem Reactions: Tandem reactions involving multiple steps can lead to the formation of 3,6-dihydro-2H-1,2-oxazines. These strategies allow for efficient access to the compound and its derivatives.

Formal (3+3) Cycloadditions: Formal cycloadditions, where three components combine to form the heterocycle, represent another avenue for synthesis. These reactions provide diverse access to 3,6-dihydro-2H-1,2-oxazines.

Ring-Closing Metathesis: Ring-closing metathesis reactions have been explored for constructing the spiro-fused ring system. These transformations allow for the formation of the azetidine-imidazo[1,2-a]pyrimidine scaffold .

Drug Discovery: Researchers can explore modifications of the 3,6-dihydro-2H-1,2-oxazine scaffold to design novel drug candidates. The compound’s spiro-fused ring system may interact with biological targets, making it relevant for medicinal chemistry.

Agrochemicals: The azetidine-imidazo[1,2-a]pyrimidine core could be incorporated into agrochemicals, such as pesticides or herbicides. Rational modifications may enhance their efficacy and selectivity.

Materials Science: Functionalized derivatives of this compound might find applications in materials science, including the development of new polymers, catalysts, or sensors.

Future Perspectives

Continued research on the reactivity and functionalization of 3,6-dihydro-2H-1,2-oxazines will likely reveal additional applications and synthetic pathways. Collaborations between synthetic chemists, biochemists, and materials scientists can unlock the full potential of this intriguing scaffold .

作用機序

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

将来の方向性

特性

IUPAC Name |

8-methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O.2ClH/c1-12-7(14)4-9(5-10-6-9)13-3-2-11-8(12)13;;/h2-3,10H,4-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHUIHDBSPGJSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2(CNC2)N3C1=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8'-methyl-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

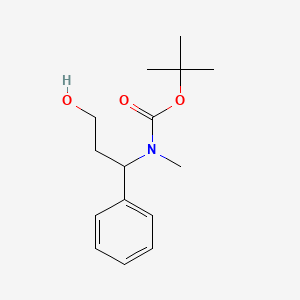

![6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2788077.png)

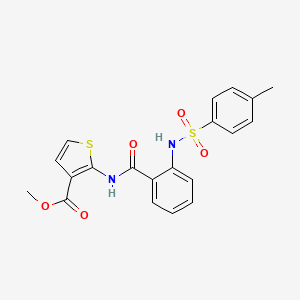

![3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2788084.png)

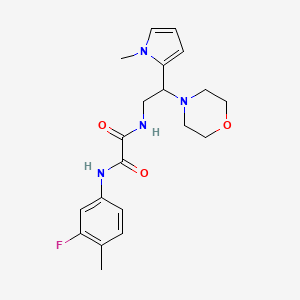

![4-chloro-N-(furan-2-ylmethyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2788086.png)

![3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2788087.png)

![2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2788088.png)

![6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2788099.png)